Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-
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Overview
Description
Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- is an organic compound with a complex structure. It belongs to the class of aldehydes and is characterized by the presence of a pentanal group, a methoxyphenyl group, and two methyl groups. The compound’s stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transesterification reactions in an anhydrous medium and the use of specific enzymes to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Scientific Research Applications
Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Medicine: It can serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions. The aldehyde group, for example, can form Schiff bases with amines, leading to the formation of imines .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanal: Similar in structure but lacks the additional methyl groups and the specific stereochemistry.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but differs in its functional groups and reactivity.
Uniqueness
Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups, which influence its reactivity and applications in various fields .
Properties
CAS No. |
162255-37-0 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2S,3R)-3-[(4-methoxyphenyl)methoxy]-2,4-dimethylpentanal |
InChI |
InChI=1S/C15H22O3/c1-11(2)15(12(3)9-16)18-10-13-5-7-14(17-4)8-6-13/h5-9,11-12,15H,10H2,1-4H3/t12-,15-/m1/s1 |
InChI Key |
FVCUTAVIMQHQSJ-IUODEOHRSA-N |
Isomeric SMILES |
C[C@H](C=O)[C@@H](C(C)C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(C)C=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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